6-Bromo-indolizine-3-carboxylic acid

Description

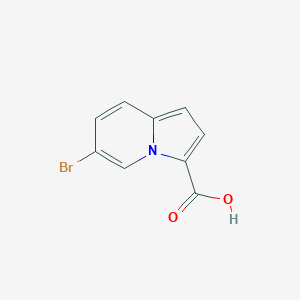

6-Bromo-indolizine-3-carboxylic acid (CAS: 101774-27-0) is a heterocyclic compound with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol . Its structure features a bicyclic indolizine core substituted with a bromine atom at position 6 and a carboxylic acid group at position 3 (Figure 1). Key physical properties include a density of 1.838 g/cm³, boiling point of 470.9°C, and refractive index of 1.749 .

The compound’s crystal structure reveals intermolecular O–H⋯O and N–H⋯O hydrogen bonds, forming dimers and layered networks parallel to the (101) plane . These interactions influence its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive indole derivatives .

Properties

IUPAC Name |

6-bromoindolizine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-1-2-7-3-4-8(9(12)13)11(7)5-6/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGUMGBAIFAXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CC=C2C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Acylated Intermediates

A widely validated route to indolizine-3-carboxylic acids involves the hydrolysis of trifluoroacetylated precursors. In a representative procedure, 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone undergoes reflux with aqueous sodium hydroxide (20% wt., 2.5 hours), followed by acidification with HCl to precipitate the carboxylic acid . This method achieves near-quantitative yields due to the stability of the trifluoroacetyl group under basic conditions and its facile cleavage. For 6-bromo-indolizine-3-carboxylic acid, analogous intermediates such as 6-bromo-indolizine-3-trifluoroacetyl could be synthesized via Friedel-Crafts acylation, followed by hydrolysis. Key challenges include ensuring regioselectivity during acylation and avoiding ring degradation under harsh acidic or basic conditions.

Palladium-Catalyzed Multicomponent Synthesis

Recent advances in transition-metal catalysis offer promising routes to functionalized indolizines. A palladium-catalyzed reaction using 2-bromopyridines, carbon monoxide, imines, and alkynes has been reported for synthesizing indolizines with diverse substituents . By substituting 2-bromopyridine with a brominated derivative, this method could theoretically yield this compound if a carboxyl group is introduced via CO insertion or a pre-functionalized alkyne. For instance, employing ethynyl carboxylic acids in the alkyne component might direct the formation of the carboxylic acid moiety at position 3. Reaction conditions typically involve LiOtBu as a base in DMF at 100°C for 24 hours, achieving yields up to 95% for related compounds . Optimization of ligand systems and CO pressure could enhance regioselectivity for the 6-bromo derivative.

Oxidative Functionalization of Aldehyde Precursors

Indolizine-3-carboxaldehydes serve as versatile intermediates for oxidation to carboxylic acids. In a procedure adapted from indole chemistry, 6-bromo-indolizine-3-carboxaldehyde is treated with a strong oxidizing agent such as KMnO₄ or Jones reagent under controlled conditions . For example, FeCl₃-catalyzed formylation of indolizine using HCHO and NH₃ in DMF at 130°C produces the aldehyde, which is subsequently oxidized . However, over-oxidation risks degrading the indolizine ring, necessitating mild conditions. Alternative methods, such as catalytic oxidation using TEMPO and NaOCl, may improve selectivity.

Cyclization of Brominated Pyrrole-Pyridine Hybrids

Constructing the indolizine ring from brominated precursors offers a direct route to positional control. For example, 5-bromo-2-(pyrrol-2-yl)pyridine can undergo cyclization via Heck coupling or photochemical methods to form the indolizine core. Introducing the carboxylic acid group prior to cyclization ensures correct positioning. In one approach, a pyrrole derivative bearing a carboxylic acid substituent is coupled with a brominated pyridine using Pd(PPh₃)₄ and CuI, followed by intramolecular cyclization . This method’s success hinges on the compatibility of the carboxylic acid group with coupling conditions, which may require protection as an ester.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

6-Bromo-indolizine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the bromine atom or the carboxylic acid group.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylate derivatives, while substitution reactions can introduce various functional groups at the 6th position.

Scientific Research Applications

Pharmaceutical Development

6-Bromo-indolizine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its ability to enhance drug efficacy and specificity makes it an essential building block in drug development.

Case Study: Antibacterial Activity

Recent studies have demonstrated that derivatives of 6-bromo-indolizine can act as potent inhibitors of bacterial cystathionine γ-synthase (bCSE), which is involved in antibiotic resistance mechanisms. For instance, compounds synthesized from this indolizine derivative showed enhanced sensitivity of pathogenic bacteria like Staphylococcus aureus to antibiotics, indicating its potential as an antibiotic potentiator .

Biological Research

The compound is extensively used in biological studies to investigate the mechanisms of action of indole derivatives. Its structural properties allow researchers to explore its role in cellular processes and disease pathways.

Table 1: Biological Activities of 6-Bromo-Indolizine Derivatives

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| NL1 | Indole-based bCSE inhibitor | Antibacterial | 0.0048 mg/mL |

| NL2 | Indole derivative | Anticancer | 23x more active than control |

| NL3 | Indole derivative | HIV Integrase Inhibition | 0.13 µM |

Organic Synthesis

As a versatile building block, this compound is employed in organic synthesis to create complex molecules with diverse functional groups. This facilitates innovation in material science and the development of new chemical entities.

Fluorescent Probes

The distinct structural features of this compound make it suitable for developing fluorescent probes used in imaging techniques. These probes are instrumental in visualizing biological processes within live cells, enhancing our understanding of cellular dynamics.

Environmental Chemistry

Research has also highlighted the compound's utility in environmental chemistry, where it is used to study interactions within environmental systems. This contributes to understanding pollutant behavior and degradation pathways, which is crucial for environmental monitoring and remediation efforts .

Mechanism of Action

The mechanism of action of 6-Bromo-indolizine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in the Indole/Indazole/Indolizine Family

Key Differences :

- Indole vs. Indolizine : The indolizine core (fused five- and six-membered rings) offers distinct electronic properties compared to indole (fused benzene and pyrrole rings), affecting binding affinity in drug design .

- Substituent Position : Bromine at C6 in this compound vs. C3 in 3-Bromoindolizine-1-carboxylic acid alters reactivity in cross-coupling reactions .

Brominated Heterocyclic Carboxylic Acids Beyond Indolizines

Key Differences :

- Core Heterocycle: Chromene and quinoline derivatives exhibit planar structures conducive to intercalation in biological systems, unlike the non-planar indolizine .

- Reactivity : Bromine in pyridazine derivatives (e.g., 6-Bromopyridazine-3-carboxylic acid) facilitates nucleophilic substitution more readily than in bulky indolizines .

Pharmaceutical Relevance

- This compound is pivotal in synthesizing indolizidine alkaloids, which show antitumor and antiviral activity . Its bromine atom enables Pd-catalyzed cross-coupling reactions to generate diverse libraries .

- 6-Bromo-1H-indazole-3-carboxylic acid is utilized in kinase inhibitors due to indazole’s ability to mimic adenine in ATP-binding pockets .

Physicochemical Behavior

- Melting Points : Chromene derivatives (e.g., 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid, MP: 200°C) have higher thermal stability than indolizine analogs, likely due to rigid lactone rings .

- Solubility : Indole and indazole carboxylic acids exhibit better aqueous solubility than indolizines, attributed to stronger H-bonding with water .

Biological Activity

6-Bromo-indolizine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. The unique structural features of this compound, particularly the presence of a bromine atom and a carboxylic acid group, facilitate various chemical interactions, making it a valuable subject for research in medicinal chemistry and pharmacology.

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. The bromine atom at the 6th position can engage in electrophilic substitution reactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. This dual functionality allows this compound to modulate biological pathways effectively.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrN₃O₂ |

| Molecular Weight | 256.08 g/mol |

| Melting Point | 150-152 °C |

| Solubility | Soluble in DMSO, DMF |

Biological Activities

Research indicates that this compound exhibits several biological activities, including antimicrobial, anticancer, and antiparasitic properties.

Antimicrobial Activity

A study demonstrated that derivatives of indolizine compounds, including those based on this compound, showed significant activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound enhances antibiotic efficacy by inhibiting bacterial cystathionine γ-synthase (bCSE), which is crucial for bacterial survival .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. It has been shown to target epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR), which are often overexpressed in cancer cells. In vitro studies indicated that modifications of the indolizine structure could lead to compounds with enhanced antiproliferative effects against various cancer cell lines .

Antiparasitic Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may possess antiparasitic activity. Preliminary studies have indicated effectiveness against Trypanosoma species, with IC50 values indicating potent action comparable to established antiparasitic drugs .

Case Studies

- Antibacterial Study : A recent investigation focused on synthesizing selective bCSE inhibitors based on the 6-bromoindole framework. These inhibitors were shown to significantly enhance the sensitivity of resistant bacterial strains to antibiotics, highlighting the potential of indolizine derivatives in combating antibiotic resistance .

- Anticancer Research : In a study evaluating new indole derivatives targeting EGFR and VEGFR, compounds derived from this compound were synthesized and tested for cytotoxicity. Results indicated a promising profile with lower toxicity in normal cells compared to cancer cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-1H-indole-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves bromination of indole-3-carboxylic acid derivatives. Key steps include:

- Protection of the carboxylic acid group (e.g., ethyl ester formation) to prevent side reactions during bromination .

- Bromination using agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–25°C) .

- Deprotection via hydrolysis (e.g., LiOH/THF/H₂O) to regenerate the carboxylic acid .

- Purification via column chromatography or recrystallization to isolate the product. Yield optimization requires careful control of reaction stoichiometry and temperature .

Q. What analytical techniques are recommended for characterizing 6-bromo-1H-indole-3-carboxylic acid?

- Methodological Answer : A multi-technique approach ensures structural and functional validation:

- NMR spectroscopy (¹H/¹³C): Confirms substitution patterns and purity. The bromine atom induces distinct deshielding in aromatic protons .

- FTIR spectroscopy : Identifies O–H stretches (carboxylic acid, ~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- Single-crystal X-ray diffraction : Resolves hydrogen-bonded dimers (O–H⋯O bonds: 2.6–2.8 Å) and dihedral angles between the indole ring and carboxylic acid group (6±4°) .

- High-resolution mass spectrometry (HRMS) : Validates molecular composition (e.g., [M+H]+ at m/z 241.97 for C₉H₆BrNO₂) .

Q. How does bromination at the 6-position influence the electronic properties of indole-3-carboxylic acid derivatives?

- Methodological Answer : Bromine’s electron-withdrawing effect:

- Increases electrophilicity at the 2- and 4-positions, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Reduces oxidative degradation compared to non-brominated analogs, enhancing stability under acidic/oxidative conditions .

- Alters hydrogen-bonding networks , as seen in crystallographic studies where bromine’s steric bulk disrupts planar packing .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in reported hydrogen-bonding patterns of 6-bromoindole-3-carboxylic acid derivatives?

- Methodological Answer : Conflicting reports on supramolecular architectures (e.g., dimer vs. chain formations) are addressed via:

- Systematic crystallographic analysis : Compare dihedral angles (6±4° for stable conformations) and O–H⋯O/N–H⋯O bond distances (2.6–2.8 Å) .

- Variable-temperature crystallography : Assess thermal stability of hydrogen-bonded networks.

- Database cross-referencing : Match unit cell parameters with Cambridge Structural Database entries to identify polymorphic variations .

Q. What experimental strategies mitigate low yields in palladium-catalyzed cross-coupling reactions of 6-bromoindole-3-carboxylic acid?

- Methodological Answer : Optimize:

- Catalyst systems : Pd(PPh₃)₄ with SPhos ligands improves coupling efficiency for sterically hindered substrates .

- Solvent polarity : DMAc > DMF > DMSO enhances solubility and reaction rates .

- Protection/deprotection : Methyl/ethyl ester protection prevents catalyst poisoning; LiOH-mediated deprotection preserves the indole core .

- Real-time monitoring : Use LC-MS at 2-hour intervals to identify stagnation points and adjust reaction parameters .

Q. How do substituent modifications at the 1-position affect the biological activity of 6-bromoindole-3-carboxylic acid analogs?

- Methodological Answer : SAR studies require:

- Orthogonal synthesis : Install 1-position substituents (e.g., diethylamino-propyl) before bromination to avoid competing N–Br reactions .

- Solubility enhancement : Hydrophilic groups (e.g., hydroxypropyl) improve bioavailability, as shown in enzyme inhibition assays .

- Biological testing : Compare IC₅₀ values against analogs with varying substituents to quantify hydrophobicity–activity trade-offs. Use molecular docking to predict binding interactions with target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.